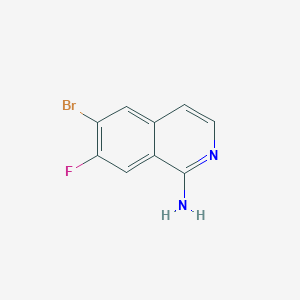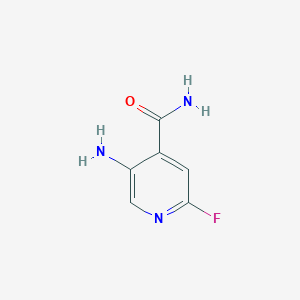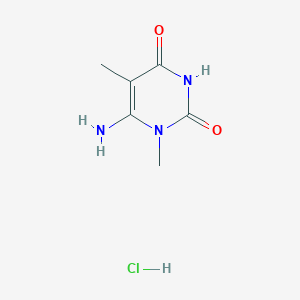
4-(3-Bromobenzoyl)quinoline
概要
説明
4-(3-Bromobenzoyl)quinoline is an important intermediate in the synthesis of various organic compounds such as pharmaceuticals, dyes, and pigments. It is a colorless solid with a melting point of 91-93°C and is soluble in organic solvents. The compound has a molecular weight of 312.16 g/mol and is known for its versatility in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 4-(3-Bromobenzoyl)quinoline, has been extensively studied. One common method involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the reaction. Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve green and sustainable chemical processes. These methods include microwave-assisted synthesis, using clay or other recyclable catalysts, one-pot reactions, solvent-free reaction conditions, and the use of ionic liquids .
化学反応の分析
Types of Reactions: 4-(3-Bromobenzoyl)quinoline undergoes various types of chemical reactions, including electrophilic substitution, oxidation, reduction, and reactions with metal ions. It also participates in Mannich reactions and cycloaddition reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and metal catalysts. For example, electrophilic substitution reactions often require strong acids or bases, while oxidation reactions may involve reagents like potassium permanganate or hydrogen peroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce various reduced quinoline derivatives.
科学的研究の応用
4-(3-Bromobenzoyl)quinoline has a wide range of scientific research applications. It is used in the synthesis of complex tetracyclic alkaloids and other biologically active compounds. In material science, quinoline derivatives are used in the development of novel materials, including dyes and pigments, due to their unique electronic and optical properties.
作用機序
The mechanism of action of 4-(3-Bromobenzoyl)quinoline involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of a covalent enzyme-DNA complex, resulting in cell death . Additionally, quinoline derivatives can interact with other molecular targets, such as ion channels and receptors, to exert their biological effects .
類似化合物との比較
Similar Compounds: Similar compounds to 4-(3-Bromobenzoyl)quinoline include other quinoline derivatives, such as 4-(4-Bromobenzoyl)quinoline and 4-(3-Chlorobenzoyl)quinoline. These compounds share similar structural features and chemical properties.
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. For example, the presence of the bromine atom at the 3-position of the benzoyl group can enhance its electrophilic properties, making it more reactive in certain chemical reactions.
特性
IUPAC Name |
(3-bromophenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO/c17-12-5-3-4-11(10-12)16(19)14-8-9-18-15-7-2-1-6-13(14)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMPEGXOVNRXIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B1383199.png)
![2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1383202.png)





